4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)piperazine-1-carboxamide is a small molecule that has demonstrated potential as an inhibitor of inducible nitric-oxide synthase (iNOS). [ [] ] This compound belongs to the imidazole derivative class, specifically designed to target the dimerization process of iNOS. [ [] ] It represents a novel approach to inhibiting NO production by interfering with the formation of active iNOS homodimers. [ [] ]
4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)piperazine-1-carboxamide functions by inhibiting the dimerization of iNOS. [ [] ] iNOS, like other NO synthase isoforms, requires the formation of a homodimer between two oxygenase domains for enzymatic activity. [ [] ] This compound, along with other imidazole derivatives, acts by disrupting this dimerization process, thereby preventing the formation of functional iNOS enzymes. [ [] ] Crystallographic studies on a similar compound, N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide, have revealed that these compounds can bind to the heme group within the iNOS monomer, hindering the interaction necessary for dimer formation. [ [] ] By blocking iNOS dimerization, the compound effectively reduces NO production. [ [] ]
4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)piperazine-1-carboxamide, as an iNOS dimerization inhibitor, has potential therapeutic applications in various diseases associated with excessive NO production. [ [] ] Preclinical studies have shown the potential of similar iNOS dimerization inhibitors in treating inflammatory and autoimmune diseases. [ [] ] For example, 3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy}-2-phenylpyridine (PPA250), another iNOS dimerization inhibitor, has shown efficacy in animal models of arthritis, effectively suppressing disease progression even after the onset of clinical symptoms. [ [] ] Furthermore, both PPA250 and N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide have demonstrated the ability to reduce serum NO levels in lipopolysaccharide-treated mice. [ [] ] Based on these findings, 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)piperazine-1-carboxamide holds promise for further investigation as a potential therapeutic agent for conditions like rheumatoid arthritis, septic shock, and other NO-related disorders. [ [] ] Additionally, it can serve as a valuable tool in research exploring the intricate mechanisms of iNOS dimerization. [ [] ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: